

Thiophene-2-amidoxime (CAS: 53370-51-7): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Thiophene-2-amidoxime*

Cat. No.: *B171198*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiophene-2-amidoxime, with the CAS number 53370-51-7, is a heterocyclic compound incorporating a thiophene ring and an amidoxime functional group. This unique combination of moieties suggests potential applications in medicinal chemistry and materials science.

Thiophene derivatives are known for a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3][4] Similarly, the amidoxime group is a versatile functional group known to act as a nitric oxide donor and is found in various biologically active compounds.[4][5][6] This technical guide provides a detailed overview of the characterization of **Thiophene-2-amidoxime**, including its physicochemical properties, a general synthesis protocol, and an exploration of its potential biological significance based on related compounds.

Physicochemical Properties

Thiophene-2-amidoxime is a solid at room temperature with a melting point ranging from 90-96 °C.[7] Its chemical formula is $C_5H_6N_2OS$, corresponding to a molecular weight of 142.18 g/mol .[7][8] A summary of its key physicochemical properties is presented in Table 1.

Property	Value	Reference(s)
CAS Number	53370-51-7	[7]
Molecular Formula	C ₅ H ₆ N ₂ OS	[7]
Molecular Weight	142.18 g/mol	[7] [8]
Melting Point	90-96 °C	[7]
Appearance	Solid	[7]
InChI Key	NKMNPRXPUZINOM- UHFFFAOYSA-N	[7] [8]
SMILES	N\C(=N/O)c1cccs1	[7]

Table 1: Physicochemical Properties of **Thiophene-2-amidoxime**. This table summarizes the key physical and chemical identifiers for **Thiophene-2-amidoxime**.

Synthesis

A general and widely used method for the synthesis of amidoximes involves the reaction of a nitrile with hydroxylamine.[\[6\]](#) This protocol can be adapted for the preparation of **Thiophene-2-amidoxime** from thiophene-2-carbonitrile.

Experimental Protocol: Synthesis of Thiophene-2-amidoxime

Materials:

- Thiophene-2-carbonitrile
- Hydroxylamine hydrochloride
- Sodium carbonate
- Ethanol
- Water

Procedure:

- Dissolve thiophene-2-carbonitrile in ethanol.
- Add an aqueous solution of hydroxylamine hydrochloride and sodium carbonate to the ethanolic solution of the nitrile.
- Heat the reaction mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.
- After completion of the reaction, cool the mixture to room temperature.
- The product, **Thiophene-2-amidoxime**, may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

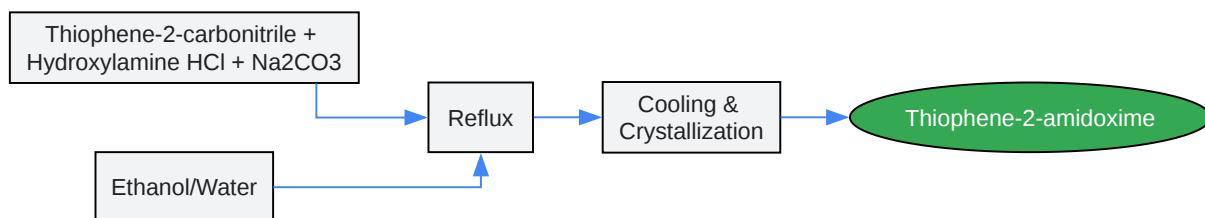

[Click to download full resolution via product page](#)

Figure 1: General synthesis workflow for **Thiophene-2-amidoxime**. This diagram illustrates the key steps in the synthesis of the target compound from thiophene-2-carbonitrile.

Spectroscopic Characterization

While specific experimental spectra for **Thiophene-2-amidoxime** (CAS 53370-51-7) are not readily available in the public domain, the expected spectral characteristics can be inferred based on its structure and data from analogous compounds.

¹H NMR Spectroscopy (Expected)

The ^1H NMR spectrum of **Thiophene-2-amidoxime** is expected to show characteristic signals for the thiophene ring protons and the protons of the amidoxime group. The three protons on the thiophene ring will likely appear as multiplets in the aromatic region (δ 7-8 ppm). The amino (-NH₂) and hydroxyl (-OH) protons of the amidoxime group are expected to appear as broad singlets, with their chemical shifts being dependent on the solvent and concentration. For a similar compound, thiophene-2-carboxylaldehyde oxime, the thiophene protons appear in the range of δ 7.0-8.0 ppm.[9]

^{13}C NMR Spectroscopy (Expected)

The ^{13}C NMR spectrum should display five distinct signals corresponding to the five carbon atoms in the molecule. The carbon atom of the C=NOH group is expected to be in the range of δ 140-150 ppm. The four carbon atoms of the thiophene ring will show signals in the aromatic region (δ 120-140 ppm).

Infrared (IR) Spectroscopy (Expected)

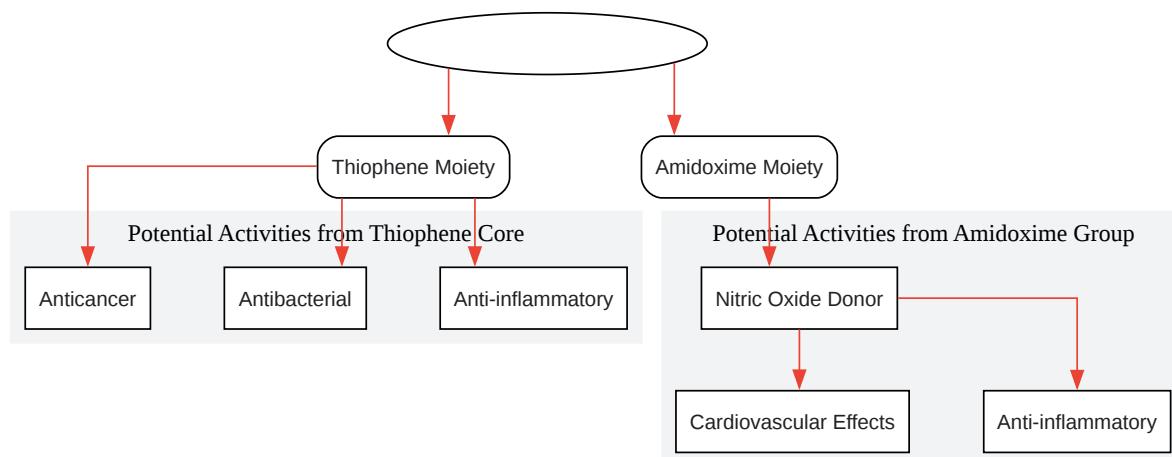
The IR spectrum of **Thiophene-2-amidoxime** is expected to exhibit characteristic absorption bands for the N-H, O-H, C=N, and C-S functional groups. Key expected vibrational frequencies are summarized in Table 2. The IR spectra of thiophene derivatives typically show C-H stretching around 3100 cm^{-1} , C=C stretching in the 1400-1600 cm^{-1} region, and C-S stretching in the 600-800 cm^{-1} region.[10][11] The amidoxime group will show characteristic N-H and O-H stretching frequencies.[12][13]

Functional Group	Expected Wavenumber (cm^{-1})
O-H stretch (oxime)	3600-3200 (broad)
N-H stretch (amine)	3500-3300 (medium)
C-H stretch (thiophene)	~3100
C=N stretch (oxime)	1680-1620
C=C stretch (thiophene)	1600-1400
C-S stretch (thiophene)	800-600

Table 2: Expected IR Absorption Frequencies for **Thiophene-2-amidoxime**. This table outlines the anticipated vibrational frequencies for the key functional groups present in the molecule.

Mass Spectrometry (Expected)

The mass spectrum of **Thiophene-2-amidoxime** is expected to show a molecular ion peak $[M]^+$ at m/z 142. The fragmentation pattern would likely involve cleavage of the amidoxime group and fragmentation of the thiophene ring. Common fragmentation patterns for amides involve the cleavage of the N-CO bond.[14][15] A similar cleavage might be expected for the C-C(=NOH)NH₂ bond in **Thiophene-2-amidoxime**.


Potential Biological Activity and Signaling Pathways

While no specific biological studies or signaling pathway analyses for **Thiophene-2-amidoxime** (CAS 53370-51-7) have been identified, the known activities of related thiophene and amidoxime compounds provide a strong basis for predicting its potential pharmacological profile.

Thiophene-containing molecules are known to exhibit a broad spectrum of biological activities, including:

- Anticancer Activity: Thiophene carboxamide derivatives have been investigated as potential anticancer agents, with some showing efficacy against various cancer cell lines.[1][2][16] The proposed mechanisms often involve the induction of apoptosis.
- Antibacterial and Antifungal Activity: Numerous thiophene derivatives have demonstrated significant antimicrobial properties.[2][4]
- Anti-inflammatory Activity: Thiophene-based compounds have been shown to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines and enzymes like COX and LOX.[3]

The amidoxime functional group is a known prodrug moiety that can release nitric oxide (NO) in vivo.[6] NO is a critical signaling molecule involved in various physiological processes, including vasodilation, neurotransmission, and the immune response. Therefore, **Thiophene-2-amidoxime** could potentially act as an NO donor, which might contribute to cardiovascular or anti-inflammatory effects.

[Click to download full resolution via product page](#)

Figure 2: Potential biological activities of **Thiophene-2-amidoxime**. This diagram illustrates the potential therapeutic applications based on its constituent chemical moieties.

Conclusion

Thiophene-2-amidoxime (CAS 53370-51-7) is a molecule with significant potential for further investigation in the fields of drug discovery and materials science. While detailed experimental characterization data is not widely available, its synthesis is achievable through established methods. Based on the known biological activities of thiophene and amidoxime derivatives, this compound warrants exploration for its potential anticancer, antimicrobial, and anti-inflammatory properties, possibly mediated through nitric oxide signaling pathways. Further research is required to fully elucidate its spectroscopic properties, optimize its synthesis, and comprehensively evaluate its biological activity and mechanism of action.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Synthesis, DFT investigations, antioxidant, antibacterial activity and SAR-study of novel thiophene-2-carboxamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiophene-Based Compounds with Potential Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent developments in the chemistry and in the biological applications of amidoximes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Thiophene-2-amidoxime 96 53370-51-7 [sigmaaldrich.com]
- 8. thiophene-2-amidoxime [stenutz.eu]
- 9. researchgate.net [researchgate.net]
- 10. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]
- 11. iosrjournals.org [iosrjournals.org]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. IR Absorption Table [webspectra.chem.ucla.edu]
- 14. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Anticancer Activity of Thiophene Carboxamide Derivatives as CA-4 Biomimetics: Synthesis, Biological Potency, 3D Spheroid Model, and Molecular Dynamics Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Thiophene-2-amidoxime (CAS: 53370-51-7): A Comprehensive Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b171198#thiophene-2-amidoxime-cas-number-53370-51-7-characterization>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com